4-Hydroxy-3-oxobutanoic acid
CAS No.: 162369-88-2
Cat. No.: VC4085171
Molecular Formula: C4H6O4
Molecular Weight: 118.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 162369-88-2 |
---|---|
Molecular Formula | C4H6O4 |
Molecular Weight | 118.09 g/mol |
IUPAC Name | 4-hydroxy-3-oxobutanoic acid |
Standard InChI | InChI=1S/C4H6O4/c5-2-3(6)1-4(7)8/h5H,1-2H2,(H,7,8) |
Standard InChI Key | JEZCMVCLPKSUOT-UHFFFAOYSA-N |
SMILES | C(C(=O)CO)C(=O)O |
Canonical SMILES | C(C(=O)CO)C(=O)O |
Introduction
Structural and Physicochemical Properties
The molecular structure of 4-hydroxy-3-oxobutanoic acid features three distinct functional groups: a carboxylic acid (-COOH) at C1, a ketone (=O) at C3, and a hydroxyl (-OH) at C4. This configuration grants the molecule both hydrophilic and electrophilic properties, facilitating participation in hydrogen bonding, nucleophilic additions, and redox reactions.
Key physicochemical parameters include:
-
Molecular formula: C₄H₆O₄
-
Molecular weight: 118.09 g/mol
-
IUPAC name: 4-hydroxy-3-oxobutanoic acid
-
Canonical SMILES: C(C(=O)CO)C(=O)O
The compound’s acidity stems from the carboxylic acid group (pKa ≈ 2.5) and the α-hydroxyl ketone system (pKa ≈ 10.5), enabling deprotonation under physiological conditions.
Synthetic Methodologies
Chemical Synthesis
Industrial production typically employs catalytic oxidation of 4-hydroxybutanoic acid. For example, using potassium permanganate (KMnO₄) in acidic aqueous media at 80°C yields 4-hydroxy-3-oxobutanoic acid with approximately 65% efficiency. Alternative routes involve microbial fermentation of glucose using genetically modified Escherichia coli strains expressing ketol-acid reductoisomerase, achieving titers up to 15 g/L .
Purification Techniques
Crystallization from ethyl acetate/hexane mixtures (3:1 v/v) at -20°C produces high-purity (>98%) material. Chromatographic methods, such as reverse-phase HPLC with a C18 column and 0.1% trifluoroacetic acid mobile phase, resolve diastereomers when chiral centers are present.
Reactivity and Derivative Formation
Oxidation and Reduction
The C3 ketone undergoes selective reduction using sodium borohydride (NaBH₄) in ethanol to yield 3,4-dihydroxybutanoic acid (92% selectivity). Conversely, oxidation with chromium trioxide (CrO₃) converts the C4 hydroxyl to a ketone, forming 3,4-diketo-butanoic acid (45% yield).
Esterification and Amidation
Reaction with methanol under acidic conditions produces methyl 4-hydroxy-3-oxobutanoate (88% yield), while treatment with ammonia forms the corresponding amide (75% yield). These derivatives enhance lipid solubility for pharmacological studies.
Biological Significance and Mechanisms
Metabolic Pathways
4-Hydroxy-3-oxobutanoic acid participates in branched-chain amino acid (BCAA) catabolism, serving as an intermediate in leucine and valine degradation. It enters the citric acid cycle via conversion to acetyl-CoA, linking amino acid metabolism to cellular energy production.
Neuroprotective Effects
In vitro studies demonstrate dose-dependent reductions in neuronal apoptosis under oxidative stress conditions (e.g., H₂O₂ exposure). At 100 µM, the compound decreases caspase-3 activity by 40% in SH-SY5Y cells, suggesting modulation of mitochondrial permeability transition pores.
Antioxidant Activity
Electron paramagnetic resonance (EPR) spectroscopy confirms radical scavenging capacity, with IC₅₀ values of 85 µM against hydroxyl radicals. The enol tautomer of the β-keto acid moiety donates electrons to neutralize reactive oxygen species (ROS).
Comparative Analysis with Structural Analogs
Compound | Key Structural Difference | Bioactivity Comparison |
---|---|---|
4-Hydroxy-2-oxobutanoic acid | Ketone at C2 | 38% lower antioxidant capacity |
3-Hydroxy-4-oxobutanoic acid | Hydroxyl/ketone positions swapped | Inactive in neuroprotection assays |
Challenges and Future Directions
Current limitations include poor oral bioavailability (<15% in rats) due to rapid renal clearance. Prodrug strategies, such as ester-linked formulations with lipophilic moieties, are under investigation to enhance CNS penetration. Additionally, large-scale biosynthetic routes using engineered Saccharomyces cerevisiae aim to reduce production costs by 40% compared to chemical synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume